

# Application Notes and Protocols: CCX140 Treatment in db/db Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | llacirnon |           |
| Cat. No.:            | B1668749  | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of CCX140, a CCR2 antagonist, in the context of diabetic nephropathy using the db/db mouse model. The provided data and protocols are based on published research to guide the design and execution of similar studies.

#### Introduction

Diabetic nephropathy is a major microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease. The C-C chemokine receptor 2 (CCR2) and its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the recruitment of inflammatory monocytes and macrophages to the kidney, contributing to the pathogenesis of diabetic nephropathy.[1][2][3][4] CCX140 is a potent and selective antagonist of CCR2 that has been investigated for its therapeutic potential in this disease.[1][2][3][4]

Studies in diabetic mouse models, particularly the db/db mouse which has a mutation in the leptin receptor gene, have been instrumental in evaluating the efficacy of CCX140.[1][2] It is important to note that CCX140 has a low affinity for the mouse CCR2 receptor. Therefore, research has utilized transgenic mice expressing human CCR2 (hCCR2 knock-in) to properly assess the drug's effect.[1][2][3]



This document details the in vivo effects of CCX140-B, a specific formulation of CCX140, on key parameters of glycemic control and renal function in hCCR2 KI db/db mice.

## **Signaling Pathway of CCX140 Action**



Click to download full resolution via product page

Caption: Mechanism of action of CCX140 in blocking the CCL2-CCR2 signaling pathway.

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from the study of CCX140-B treatment in diabetic hCCR2 knock-in mice.

# Table 1: Effect of CCX140-B on Renal Function in hCCR2 KI db/db Mice



| Parameter                                        | Treatment Group         | Duration                                 | Result                                      |
|--------------------------------------------------|-------------------------|------------------------------------------|---------------------------------------------|
| Urinary Albumin<br>Excretion Rate<br>(UAER)      | Vehicle                 | 6 weeks                                  | No significant change or sporadic increases |
| CCX140-B (100<br>mg/kg)                          | 6 weeks                 | Reduced over the entire treatment period |                                             |
| Urinary Albumin-to-<br>Creatinine Ratio<br>(ACR) | Vehicle                 | 6 weeks                                  | No significant change or sporadic increases |
| CCX140-B (100<br>mg/kg)                          | 6 weeks                 | Reduced over the entire treatment period |                                             |
| Glomerular<br>Hypertrophy                        | CCX140-B (100<br>mg/kg) | 6 weeks                                  | Substantially decreased                     |
| Podocyte Density                                 | CCX140-B (100<br>mg/kg) | 6 weeks                                  | Increased                                   |

Data extracted from a 6-week treatment study in 8-week-old hCCR2 KI db/db mice.[1]

# Table 2: Effect of CCX140-B on Glycemic Control and Inflammation in Diet-Induced Obese (DIO) hCCR2 KI Mice



| Parameter                                     | Treatment Group         | Duration                         | Result    |
|-----------------------------------------------|-------------------------|----------------------------------|-----------|
| Fasting Plasma<br>Glucose                     | Vehicle                 | 14 days                          | -         |
| CCX140-B (100<br>mg/kg)                       | 14 days                 | Significantly reduced            |           |
| Fasting Plasma<br>Insulin                     | Vehicle                 | 14 days                          | -         |
| CCX140-B (100<br>mg/kg)                       | 14 days                 | Significantly reduced            |           |
| HOMA-IR Index                                 | Vehicle                 | 14 days                          | -         |
| CCX140-B (100<br>mg/kg)                       | 14 days                 | Significantly improved (reduced) |           |
| Adipose Tissue<br>Inflammatory<br>Macrophages | Vehicle                 | 14 days                          | -         |
| CCX140-B (100<br>mg/kg)                       | 14 days                 | Reduced numbers                  |           |
| Body Weight                                   | CCX140-B (100<br>mg/kg) | 14 days                          | No effect |
| Plasma CCL2 Levels                            | CCX140-B (100<br>mg/kg) | 14 days                          | No effect |

Data extracted from a 14-day treatment study in DIO hCCR2 KI mice.[1]

## **Experimental Protocols**

The following are detailed protocols based on the methodologies described in the reference literature.

#### **Animal Model**



- Mouse Strain: Transgenic human CCR2 knock-in (hCCR2 KI) mice backcrossed onto the db/db background (leptin receptor-deficient).[1]
- Age: Treatment is typically initiated in 8-week-old mice.[1]
- Housing: Mice should be housed in a specific pathogen-free facility with controlled temperature and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
- Acclimatization: Allow for at least one week of acclimatization to the facility before the start of any experimental procedures.

#### **CCX140-B Administration**

- Formulation: CCX140-B is prepared for oral administration. The vehicle used in the reference study is not specified, but a common vehicle for oral gavage is 0.5% methylcellulose in water.
- Dosage: 100 mg/kg body weight.[1]
- Route of Administration: Oral gavage.
- Frequency: Once daily.
- Duration: 6 weeks for renal function studies in db/db mice.[1]
- Control Group: A vehicle control group should be run in parallel, receiving the same volume of the vehicle solution via oral gavage.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for evaluating CCX140-B in hCCR2 KI db/db mice.

#### **Sample Collection and Analysis**

- Urine Collection:
  - House mice individually in metabolic cages.



- Collect urine over a 24-hour period to determine the urinary albumin excretion rate (UAER).
- Alternatively, spot urine samples can be collected for the measurement of the urinary albumin-to-creatinine ratio (ACR).[1]
- Urine samples should be centrifuged to remove debris and stored at -80°C until analysis.

#### Blood Collection:

- For fasting glucose and insulin measurements, fast the mice for a predetermined period (e.g., 6 hours) before blood collection.
- Collect blood via tail vein, saphenous vein, or terminal cardiac puncture.
- For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge at 4°C.
- Store plasma samples at -80°C.
- Biochemical Analysis:
  - Urinary Albumin: Measure using a mouse-specific albumin ELISA kit.
  - Urinary Creatinine: Measure using a commercially available creatinine assay kit.
  - Plasma Glucose: Measure using a standard glucose oxidase method.
  - Plasma Insulin: Measure using a mouse-specific insulin ELISA kit.
  - HOMA-IR Calculation: Calculate as [fasting insulin (μU/L) x fasting glucose (nmol/L)] /
     22.5.

#### **Histological Analysis**

- Tissue Preparation:
  - At the end of the treatment period, euthanize the mice.



- Perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
- Excise the kidneys, fix them in 4% paraformaldehyde overnight, and then embed them in paraffin.
- Glomerular Hypertrophy:
  - Cut 3-5 μm sections and stain with Periodic acid-Schiff (PAS).
  - Capture images of glomeruli at a consistent magnification (e.g., 400x).
  - Measure the glomerular tuft area using image analysis software (e.g., ImageJ). Analyze a sufficient number of glomeruli per kidney (e.g., 50-100) to ensure representative data.
- Podocyte Density:
  - Perform immunohistochemistry on kidney sections using an antibody against a podocytespecific marker (e.g., Wilms' tumor 1, WT1).
  - Count the number of WT1-positive cells (podocytes) per glomerulus.
  - o Calculate podocyte density as the number of podocytes per glomerular tuft area.

#### Conclusion

The CCR2 antagonist CCX140 has demonstrated significant therapeutic potential in preclinical models of diabetic nephropathy. By blocking the infiltration of inflammatory macrophages into the kidney, CCX140 treatment in hCCR2 KI db/db mice leads to a reduction in albuminuria, preservation of glomerular structure, and improved glycemic control.[1][2] The protocols and data presented here provide a framework for researchers to further investigate the role of CCR2 antagonism in diabetic kidney disease and to evaluate novel therapeutic agents targeting this pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. CCR2 antagonist CCX140-B provides ... | Article | H1 Connect [archive.connect.h1.co]
- To cite this document: BenchChem. [Application Notes and Protocols: CCX140 Treatment in db/db Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668749#ccx140-treatment-in-db-db-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com